molecular formula C7H13Cl3N2O2 B11966999 1-Tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea

1-Tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea

Cat. No.: B11966999
M. Wt: 263.5 g/mol
InChI Key: OBWPSANEHMOHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea is an organic compound with the molecular formula C7H13Cl3N2O2 and a molecular weight of 263.553 g/mol . This compound is characterized by the presence of a tert-butyl group, a trichloromethyl group, and a urea moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea typically involves the reaction of tert-butyl isocyanate with 2,2,2-trichloroethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the urea linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted urea derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

1-Tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their function. The trichloromethyl group can also participate in electrophilic reactions, leading to the modification of biomolecules .

Comparison with Similar Compounds

Uniqueness: 1-Tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and stability. This makes it distinct from other similar compounds and useful in specific applications where such properties are desired .

Properties

Molecular Formula

C7H13Cl3N2O2

Molecular Weight

263.5 g/mol

IUPAC Name

1-tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea

InChI

InChI=1S/C7H13Cl3N2O2/c1-6(2,3)12-5(14)11-4(13)7(8,9)10/h4,13H,1-3H3,(H2,11,12,14)

InChI Key

OBWPSANEHMOHCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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